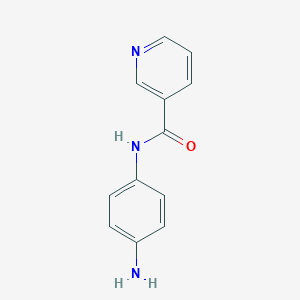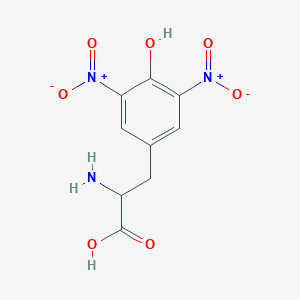
3,5-Dinitrotyrosine
Descripción general
Descripción
3,5-Dinitrotyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine substituted by nitro groups at positions 3 and 5 . It is a C-nitro compound and a L-tyrosine derivative .
Molecular Structure Analysis
The molecular formula of 3,5-Dinitrotyrosine is C9H9N3O7 . The molecular weight is 271.18 g/mol . The IUPAC name is 2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid . The InChI and SMILES strings provide more detailed structural information .
Chemical Reactions Analysis
The reactions of 3,5-dinitrotyrosine with Nd (NO3)3.6H2O, Mn (ClO4)2.6H2O, and Pb (OAc)2 have been reported . These reactions afforded three homochiral compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitrotyrosine include a molecular weight of 271.18 g/mol . The compound has a complexity of 353 and a topological polar surface area of 175 Ų . The exact mass and monoisotopic mass are 271.04404963 g/mol .
Aplicaciones Científicas De Investigación
Chemical Synthesis
3,5-Dinitro-DL-tyrosine is used in chemical synthesis. For instance, it can be iodinated by 2,4,6,8-tetraiodoglycoluril under solvent-free grinding in the presence of a catalytic amount of acetic acid to give l-3,5-diodothyrosine in high yield . This method is also applicable for diiodination of ortho - and para -nitrophenols .
Pharmaceutical Research
This compound is used in pharmaceutical research. It is used in the synthesis of biologically active compounds . It plays an important role in biochemical processes as a precursor of thyroid hormone and is independently used as an antithyroid drug .
Biochemical Assays
3,5-Dinitro-DL-tyrosine is used as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .
Metabolic Pathways
It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds like 3,5-diiodo-l-tyrosine have been found to be substrates for the assay of halogenated tyrosine and thyroid hormone aminotransferase . These enzymes play a crucial role in the biosynthesis and metabolism of thyroid hormones .
Biochemical Pathways
It is known that similar compounds like 3,5-diiodo-l-tyrosine are involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . This suggests that 3,5-Dinitro-DL-tyrosine might also influence similar pathways, affecting the synthesis and metabolism of thyroid hormones.
Propiedades
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOSDSFLRXREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrotyrosine | |
CAS RN |
18386-16-8, 17360-11-1 | |
| Record name | 3,5-Dinitrotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18386-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018386168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3,5-Dinitrotyrosine primarily forms through the action of reactive nitrogen species, such as peroxynitrite (ONOO-), on tyrosine residues within proteins. [] Peroxynitrite, a potent oxidant and nitrating agent, reacts with carbon dioxide to form an even more reactive intermediate, ONO2CO2-, which directly oxidizes tyrosine. [] This reaction yields 3-nitrotyrosine and 3,3'-dityrosine as major products, with 3,5-dinitrotyrosine appearing when tyrosine is limited. [] The formation of 3,5-dinitrotyrosine and other tyrosine modifications can alter protein structure and function, potentially contributing to various pathological conditions.
ANone:
ANone: The provided research focuses primarily on the biochemical and pharmacological aspects of 3,5-dinitrotyrosine. Therefore, information regarding its material compatibility and stability under various conditions, as well as its specific applications in material science, is not discussed.
A: While 3,5-dinitrotyrosine itself is not typically recognized for its catalytic properties, research indicates its potential involvement in enzymatic processes. For instance, a soluble 3,5-dinitrotyrosine aminotransferase found in rabbit liver catalyzes the transamination of thyroid hormone. [] This suggests a potential role for 3,5-dinitrotyrosine or its derivatives in influencing hormone metabolism.
ANone: The provided research does not specifically delve into the computational chemistry or modeling aspects of 3,5-dinitrotyrosine.
A: Although the research doesn't provide a detailed SAR analysis for 3,5-dinitrotyrosine, one study investigated the structure-activity relationships of acidic hydroxyphenylalanines as antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. [] They found that highly acidic compounds, particularly 3-hydroxy-2,4-dinitro-DL-phenylalanine (pKa ≈ 4), exhibited significant inhibitory activity against AMPA receptors. [] This suggests that the acidity and specific positioning of nitro groups on the aromatic ring play a crucial role in the biological activity of these compounds.
ANone: The research primarily focuses on the formation and biological implications of 3,5-dinitrotyrosine as a post-translational modification. Specific details regarding its inherent stability, formulation strategies for enhanced stability, solubility, or bioavailability are not explored in these papers.
A: One of the earliest mentions of 3,5-dinitrotyrosine synthesis dates back to 1951. [] This suggests that the study of 3,5-dinitrotyrosine and its implications has been a subject of scientific inquiry for a significant period, with evolving methodologies and understanding.
A: Research on 3,5-dinitrotyrosine inherently involves a multidisciplinary approach, drawing upon expertise from various fields. Biochemistry, analytical chemistry, pharmacology, and toxicology are all crucial for understanding the formation, detection, biological effects, and potential therapeutic implications of this compound. [, , , , , ] Furthermore, the use of 3,5-dinitrotyrosine as a marker of oxidative stress highlights its relevance in studying various pathological conditions, emphasizing the need for collaborative research efforts across different areas of biomedical science. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)

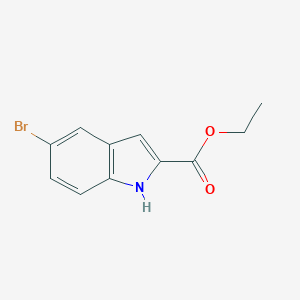


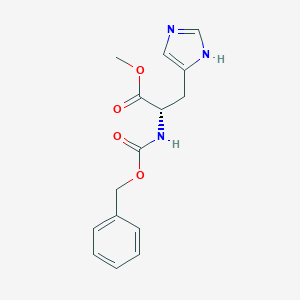

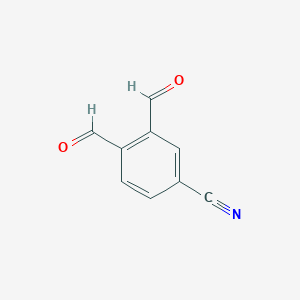


![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)


